5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol
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Overview
Description
The compound with the identifier “5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol” is a chemical substance listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its solubility and stability . The reaction conditions typically involve the use of solvents and controlled temperatures to facilitate the inclusion process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the compound, making it suitable for various applications. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the produced compound .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
CID 123456: Known for its similar reactivity and applications in chemical research.
CID 789012: Shares similar biological effects and potential medicinal properties.
Uniqueness
Its ability to form stable inclusion complexes with cyclodextrins, for example, enhances its solubility and stability, making it a valuable compound in various scientific fields .
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S2/c1-17-10(15-16-12(17)18)9-6-19-11(14-9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEODMWSZHOYFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1S)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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